
3-Amino-1-(2-aminophenyl)-4-hydroxybutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2-aminophenyl)-4-hydroxybutan-1-one is an organic compound with significant interest in various fields of scientific research. This compound features both amino and hydroxyl functional groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-aminophenyl)-4-hydroxybutan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzaldehyde with a suitable amine, followed by reduction and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization and chromatography are essential to obtain the compound in its desired form.
化学反応の分析
Types of Reactions
3-Amino-1-(2-aminophenyl)-4-hydroxybutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
科学的研究の応用
3-Amino-1-(2-aminophenyl)-4-hydroxybutan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-Amino-1-(2-aminophenyl)-4-hydroxybutan-1-one exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Aminophenol: Similar in structure but lacks the butanone moiety.
4-Aminophenol: Another isomer with different positioning of functional groups.
2-Aminophenol: Differently substituted phenol with distinct chemical properties.
Uniqueness
3-Amino-1-(2-aminophenyl)-4-hydroxybutan-1-one is unique due to its combination of amino and hydroxyl groups along with the butanone structure. This combination imparts distinct reactivity and potential for diverse applications compared to its isomers and other similar compounds.
特性
CAS番号 |
90375-96-5 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
3-amino-1-(2-aminophenyl)-4-hydroxybutan-1-one |
InChI |
InChI=1S/C10H14N2O2/c11-7(6-13)5-10(14)8-3-1-2-4-9(8)12/h1-4,7,13H,5-6,11-12H2 |
InChIキー |
AEWQDRPCHQCJKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CC(CO)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[3.4]octane-2-carbonyl chloride](/img/structure/B14372790.png)
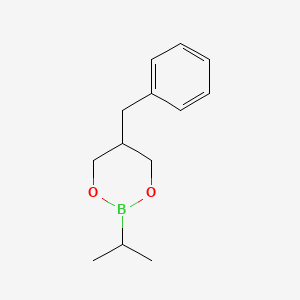
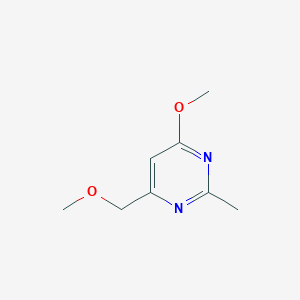
![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)
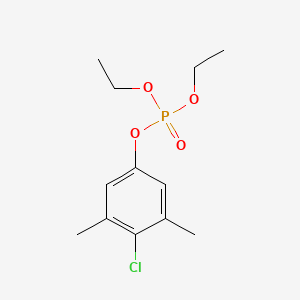
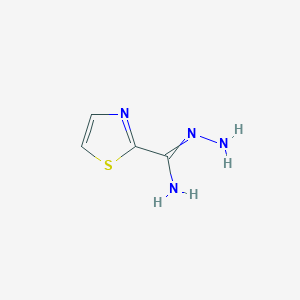
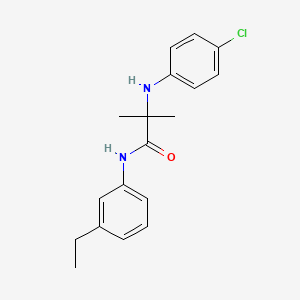
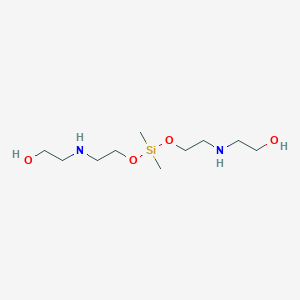
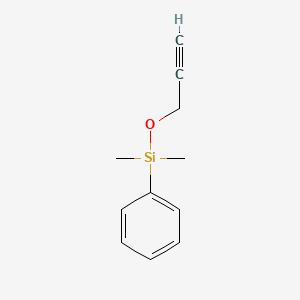
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
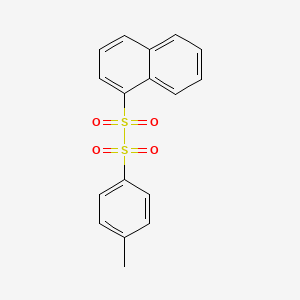
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
